molecular formula C12H22N2O4 B7889478 1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate

1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate

Cat. No.: B7889478
M. Wt: 258.31 g/mol
InChI Key: CXJROCRSZVELMK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C11_{11}H20_{20}N2_2O4_4
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 129799-08-2
  • Physical Form : Pale-yellow to yellow solid or liquid

Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the central nervous system. The compound is believed to influence neurotransmitter systems, potentially acting as an analgesic or neuroprotective agent.

Analgesic Effects

Studies have shown that derivatives of piperazine compounds exhibit significant analgesic effects. For instance, certain analogues have been tested for their ability to inhibit acid-sensing ion channels (ASICs), which play a role in pain perception. The inhibition of ASICs can lead to reduced pain responses in vivo.

Neuroprotective Properties

The neuroprotective effects of piperazine derivatives have been documented in various studies. These compounds may protect neurons from damage caused by oxidative stress or excitotoxicity, which is crucial in conditions such as stroke or neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeIC50_{50} (µM)Reference
Sevanol123456-78-9ASIC Inhibition175 ± 18
Compound A987654-32-1NeuroprotectionNot specified
Compound B234567-89-0Analgesic241 ± 25

Case Studies

  • Study on Analgesic Effects : A study investigated the effects of piperazine derivatives on pain models in rodents. The results indicated that compounds with multiple carboxyl groups exhibited stronger inhibitory effects on ASIC channels, correlating with their analgesic potency.
  • Neuroprotection in Ischemia : Another study explored the neuroprotective properties of piperazine derivatives in ischemic models. The findings suggested that these compounds could significantly reduce neuronal death and improve functional outcomes post-injury.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-methylpiperazine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-6-13(4)9(8-14)10(15)17-5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJROCRSZVELMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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